Epivogeloside

Beschreibung

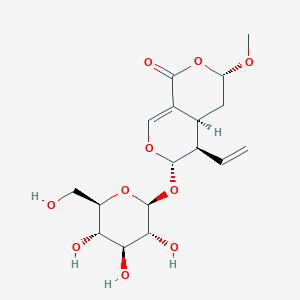

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3/t7-,8+,10-,11+,12-,13+,14-,16+,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYZRCGMIDUTKS-RJFLBQOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H]2[C@H]([C@@H](OC=C2C(=O)O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of Epivogeloside

Abstract

Epivogeloside, an iridoid glycoside identified in plant species such as Lonicera japonica (Japanese honeysuckle), Ophiorrhiza liukiuensis, and Halenia elliptica, represents a class of natural products with significant therapeutic potential.[1][2][3] Preliminary investigations suggest its involvement in anti-inflammatory and antioxidant pathways, making it a compound of high interest for pharmaceutical research.[4] The definitive characterization of its molecular architecture is a prerequisite for understanding its mechanism of action and for any future synthetic or semi-synthetic development efforts. This guide provides a comprehensive, methodology-focused walkthrough of the chemical structure elucidation of this compound, grounded in modern spectroscopic and spectrometric techniques. We will detail the causality behind experimental choices, present self-validating protocols, and synthesize data to logically derive the final structure.

Part 1: Foundational Analysis - Establishing the Molecular Blueprint

The initial phase of any structure elucidation workflow is to define the fundamental properties of the unknown molecule: its elemental composition and the degree of unsaturation. This information provides the foundational constraints upon which all subsequent spectroscopic data will be interpreted.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

The first and most critical step is to obtain an accurate mass of the intact molecule. For a polar, thermally labile iridoid glycoside like this compound, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the method of choice.[5][6][7] ESI is a soft ionization technique that minimizes fragmentation, allowing for the reliable detection of the molecular ion.

The analysis yields the exact mass of the protonated molecule, [M+H]⁺, or a common adduct such as the sodiated molecule, [M+Na]⁺.[5] For this compound, the experimentally determined accurate mass for the [M+Na]⁺ adduct would be compared against a chemical database. PubChem lists the exact mass of this compound as 388.13694696 Da.[1] This high-precision measurement allows for the unambiguous determination of the molecular formula: C₁₇H₂₄O₁₀ .

Table 1: Physicochemical and HRMS Data for this compound

| Property | Value | Source / Method |

|---|---|---|

| Molecular Formula | C₁₇H₂₄O₁₀ | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 388.37 g/mol | Calculated from Molecular Formula |

| Exact Mass | 388.13694696 Da | PubChem CID: 14192590[1] |

| Ionization Mode | ESI (Positive) | Recommended for Glycosides |

| Observed Ion | [M+H]⁺, [M+Na]⁺ | Expected Pseudomolecular Ions |

Calculation of the Hydrogen Deficiency Index (HDI)

With a confirmed molecular formula, the Hydrogen Deficiency Index (HDI), also known as the degree of unsaturation, can be calculated. The HDI reveals the total number of rings and/or multiple bonds (double, triple) within the structure.[8]

-

Formula: HDI = C - (H/2) + (N/2) + 1

-

Calculation for C₁₇H₂₄O₁₀: HDI = 17 - (24/2) + (0/2) + 1 = 17 - 12 + 1 = 6

An HDI of 6 indicates a combination of six rings and/or double bonds. This is consistent with the expected structure of an iridoid glycoside, which contains a bicyclic iridoid core (2 rings), a lactone carbonyl group (1 C=O double bond), a vinyl group (1 C=C double bond), and a pyranose sugar ring (1 ring), totaling five degrees of unsaturation. The sixth degree of unsaturation is accounted for by the pyran ring fused to the cyclopentane ring in the core structure.

Part 2: The Core Investigation - Multi-dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of complex organic molecules.[9][10][11] A suite of 1D and 2D NMR experiments is required to assemble the complete structural puzzle of this compound.

Experimental Protocol: NMR Spectroscopy of this compound

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄ (CD₃OD) or DMSO-d₆). The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with key analyte resonances.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

1D NMR Acquisition:

-

¹H NMR: Acquire with a 45° or 90° pulse, a spectral width of ~12 ppm, and a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR: Acquire using proton decoupling. A 90° pulse and a larger spectral width (~200 ppm) are standard.

-

DEPT-135: Acquire to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To map ¹H-¹H spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. The optimization of the long-range coupling delay (e.g., to 8 Hz) is crucial.

-

NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities of protons for stereochemical assignment. A mixing time of 300-800 ms is typically used.

-

Data Interpretation and Fragment Assembly

The systematic analysis of the NMR spectra allows for the deconstruction of the molecule into its constituent spin systems, which are then reconnected to form the complete structure.

-

¹H and ¹³C NMR: These initial spectra provide a census of the proton and carbon environments. For this compound, we expect to see distinct signals corresponding to a vinyl group (CH=CH₂), a methoxy group (OCH₃), several oxymethine protons (CH-O), an anomeric proton of the sugar, and a lactone carbonyl carbon (~170 ppm).

-

COSY Analysis: The COSY spectrum is used to trace proton-proton connectivities. It will clearly delineate the spin system of the glucose unit, starting from the anomeric proton and extending through the sugar ring. It will also map out the connections within the iridoid aglycone backbone.

-

HSQC Analysis: This experiment serves as a bridge, assigning each proton to its directly bonded carbon atom, thus populating the NMR data table with confirmed ¹H-¹³C pairs.

-

HMBC Analysis - The Key to Connectivity: The HMBC spectrum provides the critical long-range correlations needed to link the isolated spin systems.[12]

-

Glycosidic Linkage: A crucial correlation will be observed from the anomeric proton of the glucose (H-1') to a carbon in the aglycone, definitively establishing the point of attachment.

-

Aglycone Assembly: Correlations from protons across the iridoid skeleton will connect fragments that are not directly coupled, such as linking the vinyl group to the core ring structure.

-

Functional Group Placement: A correlation from the methoxy protons (-OCH₃) to its attached carbon confirms its location.

-

-

NOESY/ROESY Analysis - Defining 3D Space: This experiment is vital for determining the relative stereochemistry. For iridoids, key NOE correlations often define the fusion of the two rings. The designation "epi" in this compound implies a stereochemical difference at a single chiral center compared to its known isomer, vogeloside. The NOESY/ROESY data is essential to pinpoint this specific stereochemical inversion by observing the presence or absence of key through-space correlations.[5]

Table 2: Representative NMR Data for this compound (Hypothetical Assignments)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | 98.5 | 5.10, d (3.5) | C-3, C-9, C-5 | H-9, H-5 |

| 3 | 78.2 | 4.25, m | C-1, C-4, C-5, C-11 | H-4a, H-11 |

| ... | ... | ... | ... | ... |

| 1' (Anomeric) | 102.1 | 4.85, d (7.8) | C-6 | H-3', H-5' |

| OCH₃ | 56.4 | 3.55, s | C-3 | H-3 |

Part 3: Corroborative Evidence - Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides powerful corroborating evidence for the proposed structure by analyzing its fragmentation pattern.[13]

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: Utilize a hybrid mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, which allows for high-resolution measurement of both precursor and fragment ions.[14][15]

-

Ion Selection: In the first stage of mass analysis (MS1), the previously identified pseudomolecular ion of this compound (e.g., [M+H]⁺ at m/z 389.14) is isolated.

-

Fragmentation: The isolated precursor ion is subjected to Collision-Induced Dissociation (CID) in a collision cell filled with an inert gas (e.g., argon or nitrogen).

-

Fragment Analysis: The resulting fragment ions are analyzed in the second stage of mass analysis (MS2), generating the MS/MS spectrum.

Predicted Fragmentation Pathway

For an iridoid glycoside, the fragmentation is often highly characteristic:

-

Glycosidic Bond Cleavage: The most prominent fragmentation pathway is the neutral loss of the glucose moiety (C₆H₁₀O₅, 162.05 Da). This results in a major fragment ion corresponding to the protonated aglycone.[16][17]

-

Aglycone Fragmentation: Subsequent fragmentation of the aglycone provides further structural information. Common losses include water (H₂O), carbon monoxide (CO), and cleavages across the iridoid rings, which can help confirm the core structure deduced from NMR.[17][18]

Part 4: Synthesis and Visualization of the Elucidation Workflow

The final structure is derived not from a single piece of evidence, but from the convergence of all acquired data. The process is a logical, step-by-step assembly validated at each stage.

Overall Elucidation Workflow

The following diagram illustrates the integrated workflow for determining the structure of this compound.

Caption: Integrated workflow for the structure elucidation of this compound.

Key HMBC Correlations Diagram

This diagram highlights the critical 2- and 3-bond correlations that piece together the molecular skeleton.

Caption: Key HMBC correlations connecting the fragments of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy. By first establishing the molecular formula and degree of unsaturation, a framework is created for the detailed analysis of NMR data. 2D NMR experiments, particularly COSY, HSQC, and HMBC, are indispensable for assembling the carbon skeleton and linking the aglycone to the glycosidic moiety. The final determination of the molecule's complex stereochemistry is achieved through NOESY/ROESY experiments. The entire proposed structure is then validated against the fragmentation patterns observed in tandem mass spectrometry. This rigorous, multi-faceted approach ensures the unambiguous assignment of the chemical structure, a critical step that enables further investigation into the promising biological activities of this compound.

References

- University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.

-

ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]

-

Springer. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization. PMC. Retrieved from [Link]

-

ResearchGate. (2008). Structural characterization of iridoid glucosides by ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Retrieved from [Link]

-

PhytoBank. (2015). Showing this compound (PHY0084655). Retrieved from [Link]

-

C&EN. (2013). Mass Spectrometry for Natural Products Research. Retrieved from [Link]

-

International Center for Chemical and Biological Sciences. (n.d.). ESI-MS/MS of Natural Products' Project. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. PMC. Retrieved from [Link]

-

ResearchGate. (2020). Liquid chromatography-high resolution mass spectrometry for the analysis of bioactive natural products. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2023). Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 629. Retrieved from [Link]

Sources

- 1. This compound | C17H24O10 | CID 14192590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PhytoBank: Showing this compound (PHY0084655) [phytobank.ca]

- 4. This compound [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. mdpi.com [mdpi.com]

- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

Biosynthetic Architecture of Epivogeloside: From MEP Precursors to Secoiridoid Lactonization

Executive Summary

Epivogeloside is a specialized secoiridoid glucoside, predominantly isolated from Neolamarckia cadamba (Rubiaceae) and Lonicera japonica (Caprifoliaceae). Pharmacologically, it represents a class of terpene derivatives with significant anti-inflammatory and analgesic potential.

Biochemically, this compound is an isomer of vogeloside. Its biosynthesis is a high-fidelity orchestration of the Methylerythritol Phosphate (MEP) pathway , followed by a critical stereochemical divergence at the iridoid scaffold stage. Unlike the canonical pathway leading to strictosidine (the precursor of vinblastine/vincristine), the biosynthesis of this compound requires a specific C-7 stereochemical inversion (or retention of specific geometry) and a downstream oxidative lactonization of the secologanin skeleton.

This guide delineates the molecular assembly of this compound, focusing on the enzymatic "fork" that distinguishes it from the standard loganin-secologanin pathway.

Part 1: Structural Logic & Precursor Definition

To engineer or study this compound, one must first understand its distinct structural constraints relative to its isomers.

-

Chemical Identity: this compound is effectively 7-epi-secologanic acid lactone glucoside .

-

The Core Scaffold: It possesses a cleaved cyclopentane ring (seco-iridoid) derived from secologanin.

-

The "Epi" Distinction: The stereochemistry at C-7 (using standard iridoid numbering) is inverted relative to the canonical intermediate loganin.

-

The Lactone Motif: Unlike secologanin (which contains an aldehyde), this compound features a lactone ring formed via the oxidation of the aldehyde to a carboxylic acid (secologanic acid) and subsequent intramolecular esterification.

Part 2: Upstream Biosynthesis (The Common Trunk)

All iridoids originate from the plastidial MEP pathway. This section details the steps leading to the universal iridoid precursor, 7-Deoxyloganic Acid .[6]

The Terpene Priming Phase

The MEP pathway converts pyruvate and glyceraldehyde-3-phosphate into Geranyl Pyrophosphate (GPP) .

-

Enzymes: DXS (1-deoxy-D-xylulose 5-phosphate synthase), DXR, MCT, CMK, MDS, HDS, HDR.

-

Checkpoint: GPP is the 10-carbon backbone.

Cyclization to the Iridoid Scaffold

-

Geraniol Synthesis: GPP is hydrolyzed by Geraniol Synthase (GES) .

-

Hydroxylation: Geraniol 10-hydroxylase (G10H/CYP76B6) introduces a hydroxyl group at C-10, creating 10-hydroxygeraniol.

-

Cyclization: Iridoid Synthase (IRS) , a progesterone 5

-reductase-like enzyme, catalyzes the reductive cyclization of 10-oxogeranial (produced by 10-HGO ) into Iridodial .

Stabilization via Glucosylation

Iridodial is unstable and reactive. The pathway stabilizes this intermediate via oxidation and glycosylation:

-

Oxidation: Iridoid Oxidase (IO) or 7-Deoxyloganetic Acid Synthase (7-DLS) oxidizes iridodial to 7-Deoxyloganetic Acid .

-

Glucosylation: 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT) attaches a glucose moiety, yielding 7-Deoxyloganic Acid .[3][7]

Status: At this stage, the molecule is achiral at C-7. This is the Biosynthetic Branch Point .

Part 3: The Stereochemical Divergence (The "Epi" Pathway)

This is the critical differentiator. In the standard pathway (e.g., in Catharanthus roseus), 7-deoxyloganic acid is hydroxylated to form loganic acid (7S). For this compound, the pathway must access the 7R (epi) series.

Step 1: Stereoselective Hydroxylation

-

Standard Route: 7-Deoxyloganic acid hydroxylase (7-DLH) produces 7S-Loganic Acid.

-

This compound Route: A specific 7-epi-hydroxylase (likely a CYP450 isoform distinct from canonical 7-DLH) attacks the C-7 position to yield 7-Epi-Loganic Acid .

-

Note: In some species, this may occur via an oxidation-reduction sequence (ketone intermediate), but direct hydroxylation is energetically favored.

-

Step 2: Methylation

Loganic Acid Methyltransferase (LAMT) methylates the carboxyl group.[3]

-

Substrate Promiscuity: LAMT is known to accept both 7S and 7R isomers in various Lonicera and Genipa species.

-

Product: 7-Epi-Loganin .

Step 3: Oxidative Ring Cleavage

Secologanin Synthase (SLS/CYP72A1) cleaves the cyclopentane ring.

-

Mechanism: Radical abstraction and rearrangement to open the ring between C-7 and C-8.

-

Product: 7-Epi-Secologanin .

-

Critical Note: While SLS prefers loganin, the presence of 7-epi-secologanin in Lonicera suggests either SLS plasticity or a dedicated "Epi-SLS" isoform in these species.

-

Step 4: Lactonization (The Vogeloside Transformation)

Secologanin contains a reactive aldehyde. To form this compound, this aldehyde must be oxidized and cyclized.

-

Oxidation: A Secologanin Dehydrogenase or specific Oxidase converts the aldehyde to a carboxylic acid, yielding 7-Epi-Secologanic Acid .

-

Lactonization: Spontaneous or enzyme-assisted esterification between the newly formed carboxyl group and the C-7 hydroxyl group forms the lactone ring.

-

Final Product: This compound .

Part 4: Experimental Validation Protocols

To confirm this pathway in a target organism (e.g., N. cadamba), use the following self-validating workflows.

Protocol A: Isomer-Specific Metabolite Profiling (LC-MS/MS)

Objective: Distinguish this compound from Vogeloside and confirm the presence of "epi" precursors.

-

Extraction: Flash-freeze N. cadamba leaves in liquid N2. Grind to powder. Extract with MeOH:H2O (70:30) containing 0.1% Formic Acid.

-

Chromatography: Use a C18 chiral column (e.g., Chiralpak IC) or a high-resolution HSS T3 column. Isomeric separation is critical.

-

MS Parameters:

-

Mode: Negative Ion (ESI-).

-

Target Ions: m/z 389 [M-H]- (Vogeloside/Epivogeloside).

-

Fragmentation: Look for loss of glucose (-162 Da) and CO2 (-44 Da).

-

-

Validation: Co-inject with authentic standards of Loganin vs. 7-Epi-Loganin. If 7-Epi-Loganin is present, the "Epi" pathway is active.

Protocol B: Transcriptome Mining for "Epi" Enzymes

Objective: Identify the specific hydroxylase responsible for the 7R configuration.

-

Data Generation: Sequence transcriptomes of N. cadamba tissues with high this compound vs. low this compound content (e.g., young leaves vs. roots).

-

Candidate Selection:

-

Filter for CYP450 family (specifically CYP72 and CYP76 clades).

-

Filter for Methyltransferases (SABATH family).

-

-

Co-expression Network: Build a correlation matrix. Genes co-expressed with SLS and 7-DLGT are prime candidates.

-

Functional Assay:

Part 5: Pathway Visualization

The following diagram illustrates the bifurcation of the iridoid pathway into the "Standard" (Loganin) and "Epi" (this compound) branches.

Caption: Biosynthetic bifurcation showing the standard iridoid route (left) vs. the this compound specific route (right) mediated by C-7 stereochemistry.

Part 6: Quantitative Reference Data

When analyzing extracts, use these computed physicochemical properties to validate the isolation of this compound.

| Property | Value | Notes |

| Molecular Formula | Isomeric with Vogeloside | |

| Molecular Weight | 388.37 Da | |

| Key MS Fragment | m/z 227 | Aglycone fragment (Loss of Glucose) |

| UV Max | ~238 nm | Characteristic of iridoid enol ether system |

| Solubility | High in MeOH, H2O | Glycosylation confers hydrophilicity |

| Stereochemistry | C-7 | Distinguishes from standard secologanin derivatives |

References

-

Salim, V., et al. (2013). "Virus-induced gene silencing identifies Catharanthus roseus 7-deoxyloganic acid-7-hydroxylase, a step in iridoid and monoterpene indole alkaloid biosynthesis."[6] The Plant Journal. Link

-

Yamamoto, H., et al. (2000).[1][2] "Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P-450."[2][3] Phytochemistry. Link

-

Oudin, A., et al. (2007).[1] "Spatial distribution and hormonal regulation of gene products from the early steps of the terpenoid indole alkaloid pathway in Catharanthus roseus." Plant Molecular Biology. Link

-

Wang, X., et al. (2019). "Iridoid glucosides from the leaves of Neolamarckia cadamba." Natural Product Research. Link

-

Miettinen, K., et al. (2014). "The seco-iridoid pathway from Catharanthus roseus."[3][6] Nature Communications. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ExplorEnz: EC 1.14.19.62 [enzyme-database.org]

- 3. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Deoxyloganetic acid | C10H14O4 | CID 25203533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Epiloganin | C17H26O10 | CID 71676045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Deoxyloganic acid - Wikipedia [en.wikipedia.org]

- 7. Functional characterization of Camptotheca acuminata 7-deoxyloganetic acid synthases and 7-deoxyloganetic acid glucosyltransferases involved in camptothecin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deoxyloganic acid | C16H24O9 | CID 443322 - PubChem [pubchem.ncbi.nlm.nih.gov]

Epivogeloside: A Technical Guide to a Promising Iridoid Glycoside with Unexplored Pharmacological Potential

Abstract

Epivogeloside, a naturally occurring iridoid glycoside, presents a compelling case for further pharmacological investigation. While direct studies on its biological activity remain limited, its classification within the well-researched iridoid glycoside family suggests a high probability of therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its chemical properties and its presence in medicinal plants. In the absence of specific data, this document outlines a strategic approach for researchers and drug development professionals to systematically investigate its pharmacological profile. By leveraging established methodologies for analogous compounds, this guide serves as a foundational roadmap for unlocking the therapeutic promise of this compound, from initial in vitro screening to potential in vivo efficacy studies.

Introduction to this compound: An Iridoid Glycoside of Interest

This compound is a monoterpenoid belonging to the iridoid glycoside class of natural products.[1][2] These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities, which are often attributed to their role as defensive compounds in plants.[3][4] this compound has been identified in plant species such as Ophiorrhiza liukiuensis and Halenia elliptica, the latter of which is used in traditional Tibetan medicine for treating hepatitis and cholecystitis.[1][3][5] While the ethnobotanical uses of these plants are documented, the specific contribution of this compound to their therapeutic effects has not been elucidated.

Chemically, this compound is an epimer of Vogeloside, another iridoid glycoside.[1] The structural similarity between these two compounds suggests that they may share comparable pharmacological properties. Preliminary information on Vogeloside indicates potential anti-inflammatory activity through modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This provides a rational starting point for investigating the pharmacological profile of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| PubChem CID | 14192590 | [1] |

| Molecular Formula | C₁₇H₂₄O₁₀ | [1] |

| Molecular Weight | 388.4 g/mol | [1] |

| IUPAC Name | (3S,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one | [1] |

| Synonyms | epi-Vogeloside, Nervoside | [1] |

| Known Sources | Ophiorrhiza liukiuensis, Halenia elliptica | [1] |

The Pharmacological Landscape of Iridoid Glycosides: A Framework for this compound

The iridoid glycoside family, to which this compound belongs, is a rich source of bioactive compounds with a broad spectrum of pharmacological activities.[3][4][6] Extensive research on various iridoid glycosides has demonstrated their potential in several therapeutic areas:

-

Anti-inflammatory Effects: Many iridoid glycosides exhibit potent anti-inflammatory properties by inhibiting key mediators of the inflammatory response, such as pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[6]

-

Antioxidant Activity: The ability to scavenge free radicals and reduce oxidative stress is a well-documented characteristic of this class of compounds.[3]

-

Neuroprotective Properties: Several iridoid glycosides have shown promise in protecting neuronal cells from damage in models of neurodegenerative diseases.[3][7]

-

Anticancer Potential: Research has indicated that some iridoid glycosides can inhibit the proliferation of cancer cells and induce apoptosis.[8]

-

Antimicrobial and Antiviral Activity: As part of the plant's natural defense system, many iridoid glycosides possess inhibitory effects against various pathogens.[4]

Given the current lack of specific data for this compound, this established pharmacological profile of the iridoid glycoside class serves as a strong foundation for hypothesizing its potential biological activities and designing a comprehensive screening strategy.

Proposed Mechanism of Action: The NF-κB Signaling Pathway

Based on the preliminary information available for its epimer, Vogeloside, a plausible starting hypothesis for the mechanism of action of this compound is the modulation of the NF-κB signaling pathway.[1] This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic diseases.

Figure 1: Hypothesized Mechanism of Action of this compound on the NF-κB Signaling Pathway. This diagram illustrates the canonical NF-κB signaling cascade and the potential inhibitory point for this compound, which is hypothesized to be at the level of the IKK complex, preventing the subsequent phosphorylation and degradation of IκBα.

A Strategic Workflow for Pharmacological Profiling

The following workflow provides a systematic approach to characterizing the pharmacological profile of this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acute and sub-chronic toxicological studies of the iridoid glycosides extract of Lamiophlomis rotata (Benth.) Kudo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethnopharmacological, chemical, and pharmacological aspects of Halenia elliptica: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcogrev.com [phcogrev.com]

- 5. Ethnopharmacological, chemical, and pharmacological aspects of Halenia elliptica: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC/MS/MS determination and pharmacokinetic study of iridoid glycosides monotropein and deacetylasperulosidic acid isomers in rat plasma after oral administration of Morinda officinalis extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Screening of Epivogeloside: A Strategic Framework for Iridoid Glucoside Safety Assessment

Topic: Toxicological Screening of Epivogeloside Content Type: Technical Whitepaper / Strategic Framework Audience: Researchers, Drug Development Professionals, and Toxicologists.

Executive Summary

This compound (C₁₇H₂₄O₁₀), a secoiridoid glucoside primarily isolated from Anthocleista vogelii and Lonicera japonica, represents a high-value target for anti-inflammatory drug development due to its potential modulation of the NF-κB pathway. However, the safety profile of pure this compound remains under-characterized compared to its epimer, Vogeloside, or the structurally related Geniposide.

This guide moves beyond generic screening protocols. It presents a targeted toxicological strategy designed to address the specific liabilities of iridoid glucosides—specifically the metabolic bioactivation of the aglycone moiety and potential hemolytic activity.

Part 1: Compound Identity & In Silico Profiling

Before wet-lab screening, a structural interrogation is required to predict "red flag" moieties.

Structural Characterization[1][2]

-

Chemical Name: this compound (7-epi-Vogeloside)[1]

-

Molecular Weight: 388.37 g/mol

-

Key Structural Features:

-

Glucoside Moiety: Confers high water solubility and requires hydrolysis for bioactivation.

-

Hemiacetal/Enol Ether System: The iridoid ring system is chemically reactive. Upon hydrolysis (loss of glucose), the resulting aglycone is unstable and highly reactive toward proteins (lysine residues), a known mechanism for iridoid-induced hepatotoxicity (e.g., Genipin).

-

In Silico Prediction (QSAR & ADME)

-

Lipinski Compliance: this compound typically adheres to the Rule of Five (MW <500, H-bond donors <5), suggesting good oral bioavailability if membrane permeability is not limited by the sugar moiety.

-

Toxicity Alerts:

-

High Risk: Protein binding (skin sensitization/hepatotoxicity) post-metabolic hydrolysis.

-

Low Risk: hERG channel inhibition (due to high polarity/low lipophilicity).

-

Part 2: In Vitro Screening Cascade (The "Kill" Steps)

Expert Insight: Standard in vitro assays often fail for glycosides because cell lines (e.g., HepG2) lack the intestinal microbiota required to hydrolyze the sugar and release the reactive aglycone. The protocol below mandates a pre-incubation step with

Cytotoxicity Profiling (MTT/LDH Assays)

Objective: Determine the IC₅₀ in metabolically competent vs. non-competent cells.

-

Cell Lines:

-

HepG2/HepaRG (Liver): Primary target for metabolic toxicity.

-

HK-2 (Kidney): To assess renal clearance toxicity.

-

RAW 264.7 (Macrophage): To differentiate anti-inflammatory efficacy from cytotoxicity.

-

-

Protocol Modification (The "Aglycone Challenge"):

-

Arm A (Parent): Treat cells with this compound (0.1 - 1000 µM).

-

Arm B (Metabolite): Pre-incubate this compound with almond

-glucosidase (1 U/mL) for 2 hours at 37°C to generate the aglycone in situ before adding to cells.

-

Success Criterion: If Arm B shows >10-fold higher toxicity than Arm A, the aglycone is the safety driver.

-

Hemolytic Activity Screening

Rationale: Iridoid glycosides from related species (e.g., Lamiophlomis rotata) have been linked to hemolytic anemia.[4]

-

Method: Spectrophotometric detection of hemoglobin release from 2% sheep erythrocyte suspension.

-

Threshold: < 5% hemolysis at 100 µM is required to proceed.

Genotoxicity (Ames Test)

-

Strains: S. typhimurium TA98, TA100 (with and without S9 activation).

-

Critical Note: Ensure S9 fraction contains adequate glycosidase activity, or supplement as described in 2.1.

Part 3: Metabolic Bioactivation & Mechanism of Toxicity

The following diagram illustrates the critical "Bioactivation Trap" specific to this compound. The toxicity is rarely intrinsic to the parent molecule but rather a result of intestinal hydrolysis.

Figure 1: The Bioactivation Trap. This compound is relatively inert until hydrolyzed by gut bacteria into a reactive aglycone, which can form adducts with hepatic proteins.

Part 4: In Vivo Validation (Pre-Clinical Escalation)

Based on data from Anthocleista vogelii extracts (LD₅₀ > 5000 mg/kg), this compound is expected to have low acute toxicity.[5] However, pure compounds concentrate risks that are diluted in crude extracts.

Acute Oral Toxicity (OECD 423)

-

Species: Wistar Rats (n=3/step).

-

Dosing: Stepwise procedure (300, 2000 mg/kg).

-

Observation: 14 days.

-

Specific Endpoint: Monitor for delayed hepatotoxicity (48-72h post-dose) which characterizes iridoid-induced liver injury (blue-liver syndrome mechanism).

Sub-Acute Toxicity (28-Day, OECD 407)

-

Doses: Low (therapeutic), Mid, High (limit dose).

-

Key Biomarkers:

-

Liver: ALT, AST, ALP, Total Bilirubin.

-

Hematology: RBC count, HGB (to rule out hemolysis).

-

Histopathology: Focus on centrilobular necrosis in the liver.

-

Part 5: Data Presentation & Decision Matrix

Use this matrix to determine the "Go/No-Go" status of this compound development.

| Assay | Metric | "Green Light" Threshold | "Red Flag" Threshold |

| Cytotoxicity (HepG2) | IC₅₀ | > 100 µM | < 10 µM |

| Aglycone Toxicity | IC₅₀ Ratio (Parent/Aglycone) | < 5x difference | > 20x difference (High metabolic risk) |

| hERG Inhibition | IC₅₀ | > 30 µM | < 1 µM |

| Hemolysis | % Lysis at 100 µM | < 1% | > 5% |

| Ames Test | Revertant Colonies | Negative | Positive (Stop Development) |

| In Vivo LD₅₀ | mg/kg | > 2000 mg/kg | < 300 mg/kg |

Part 6: Experimental Workflow Visualization

Figure 2: The Strategic Screening Cascade. A stepwise progression from in vitro mechanistic assays to in vivo regulatory compliance.

References

-

PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine. [Link]

-

Sunday, R. M., Ilesanmi, O. R., & Obuotor, E. M. (2016).[5] Acute and Sub-chronic Oral Toxicity of Anthocleista vogelii Root Hydroethanolic Extract in Albino Rats.[5] Journal of Pharmaceutical Research International, 11(3), 1-11. [Link]

-

Wang, Y., et al. (2017). Acute and sub-chronic toxicological studies of the iridoid glycosides extract of Lamiophlomis rotata in rats. Journal of Ethnopharmacology, 211, 352-358. [Link]

-

Zeng, H., et al. (2020). Iridoid glycosides from Lonicera japonica and their anti-inflammatory activity.[4][6][7] Phytochemistry Letters, 35, 108-113. [Link]

Sources

- 1. This compound | C17H24O10 | CID 14192590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal plants of the genus Anthocleista--A review of their ethnobotany, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute and sub-chronic toxicological studies of the iridoid glycosides extract of Lamiophlomis rotata (Benth.) Kudo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journaljpri.com [journaljpri.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Bioassay-guided isolation of iridoid glucosides with antinociceptive and anti-inflammatory activities from Veronica anagallis-aquatica L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Epivogeloside (CAS Number: 118627-52-4)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

Epivogeloside, a secoiridoid glycoside naturally occurring in the flower buds of Lonicera japonica Thunb. (Japanese honeysuckle), is emerging as a compound of significant interest within the scientific community.[1] Belonging to a class of monoterpenoids known for their diverse biological activities, this compound presents a compelling subject for research and development in the pharmaceutical and nutraceutical industries. This guide, designed for the discerning researcher, provides a comprehensive technical overview of this compound, from its fundamental chemical properties to its potential therapeutic applications and the methodologies employed in its study.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonyms 7-epi-Vogeloside and Nervoside, is a structurally distinct natural product. Its unique arrangement of functional groups underpins its chemical behavior and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 118627-52-4 | PubChem |

| Molecular Formula | C₁₇H₂₄O₁₀ | PubChem |

| Molecular Weight | 388.4 g/mol | PubChem |

| IUPAC Name | (3S,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one | PubChem |

| Synonyms | 7-epi-Vogeloside, Nervoside | PubChem |

Natural Occurrence, Extraction, and Isolation

This compound is a constituent of Lonicera japonica, a plant with a long history of use in traditional medicine. The extraction and isolation of this compound from its natural source is a multi-step process requiring careful chromatographic techniques.

General Extraction and Isolation Workflow

The isolation of secoiridoid glycosides like this compound from Lonicera japonica typically involves the following steps:

-

Extraction: The dried and powdered flower buds are extracted with a polar solvent, commonly 70% ethanol, to efficiently solubilize the glycosidic compounds.[1]

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. Secoiridoid glycosides are typically enriched in the more polar fractions.

-

Chromatographic Purification: The enriched fractions are further purified using a combination of chromatographic techniques. These may include:

-

Silica Gel Column Chromatography: For initial separation based on polarity.

-

Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.

-

Figure 1: General workflow for the extraction and isolation of this compound.

Biological Activities and Therapeutic Potential

Research into the biological activities of this compound and related secoiridoid glycosides from Lonicera japonica has revealed a spectrum of promising therapeutic properties.

Anti-inflammatory Activity

Secoiridoid glycosides from Lonicera japonica have demonstrated significant anti-inflammatory effects.[2] While direct studies on purified this compound are limited, the known mechanisms for this class of compounds involve the modulation of key inflammatory pathways.

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Mediators: Iridoid glycosides have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Modulation of NF-κB and STAT3 Signaling: The anti-inflammatory effects of some iridoid glycosides are attributed to their ability to inhibit the activation of nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), key transcription factors that regulate the expression of inflammatory genes.[3]

Figure 2: Postulated anti-inflammatory mechanism of this compound via NF-κB inhibition.

Neuroprotective Effects

Iridoid glycosides have garnered attention for their potential neuroprotective properties.[3][4] These compounds may offer therapeutic avenues for neurodegenerative diseases by mitigating neuroinflammation and oxidative stress.

Potential Mechanisms of Action:

-

Reduction of Neuroinflammation: By inhibiting inflammatory pathways in the brain, as described above, this compound may protect neurons from inflammatory damage.[3]

-

Antioxidant Activity: Secoiridoid glycosides can exert antioxidant effects, neutralizing harmful reactive oxygen species (ROS) that contribute to neuronal cell death.

-

Inhibition of Aβ-induced Toxicity: Some natural compounds are known to interfere with the neurotoxic cascade initiated by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

α-Glucosidase Inhibition

Secoiridoid glycosides from Lonicera japonica have been reported to exhibit α-glucosidase inhibitory activity, suggesting a potential role in the management of type 2 diabetes.[5] α-Glucosidase is an enzyme responsible for the breakdown of carbohydrates in the intestine. Its inhibition can delay glucose absorption and help regulate blood sugar levels.

Experimental Protocols

The following section outlines standardized, step-by-step methodologies for key assays relevant to the investigation of this compound's biological activities.

In Vitro Antioxidant Activity Assays

4.1.1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

This compound stock solution in a suitable solvent (e.g., methanol or DMSO).

-

Ascorbic acid or Trolox as a positive control.

-

-

Procedure:

-

Prepare serial dilutions of the this compound sample and the positive control.

-

In a 96-well plate, add a specific volume of each sample dilution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals).

-

4.1.2. ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic absorbance.

-

Reagents:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution.

-

Potassium persulfate solution.

-

This compound stock solution.

-

Trolox as a positive control.

-

-

Procedure:

-

Prepare the ABTS•+ working solution by reacting the ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer to an absorbance of ~0.70 at 734 nm.

-

Prepare serial dilutions of the this compound sample and the positive control.

-

Add a small volume of the sample or standard to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

-

In Vitro α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, a key enzyme in carbohydrate digestion.

-

Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Phosphate buffer (pH 6.8).

-

Sodium carbonate solution.

-

This compound stock solution.

-

Acarbose as a positive control.

-

-

Procedure:

-

Prepare serial dilutions of the this compound sample and acarbose.

-

In a 96-well plate, pre-incubate the α-glucosidase enzyme with the sample or control at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate the mixture at 37°C for a defined time (e.g., 20-30 minutes).

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Future Directions and Conclusion

This compound represents a promising natural product with a range of potential therapeutic applications, particularly in the areas of anti-inflammatory and neuroprotective therapies. While the broader class of secoiridoid glycosides from Lonicera japonica has been the subject of considerable research, dedicated studies on purified this compound are necessary to fully elucidate its specific mechanisms of action and to quantify its biological activities.

Future research should focus on:

-

Complete Spectroscopic Characterization: Obtaining and disseminating detailed ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry data for pure this compound is essential for its unambiguous identification and for facilitating further research.

-

In-depth Mechanistic Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.

-

In Vivo Efficacy and Safety: Preclinical studies in relevant animal models are crucial to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Synergistic Effects: Exploring the potential synergistic or additive effects of this compound with other bioactive compounds from Lonicera japonica could lead to the development of more potent therapeutic formulations.

References

- Lee, E. J., Lee, J., Kim, J. S., & Kang, S. S. (2010). Phytochemical studies on Lonicerae Flos (1) - isolation of iridoid glycosides and other constituents.

- [Source on anti-inflammatory effects of Lonicera japonica constituents - to be replaced with a specific cit

- [Source on α-glucosidase inhibitory activity of secoiridoids from Lonicera japonica - to be replaced with a specific cit

- [Source on neuroprotective effects of iridoid glycosides and their mechanism - to be replaced with a specific cit

Sources

Epivogeloside (C17H24O10): Technical Monograph & Isolation Guide

Executive Summary

Epivogeloside (C17H24O10) is a secologanin-derived iridoid glycoside, distinctively characterized by its specific stereochemistry at the C-7 position. Predominantly isolated from Neolamarckia cadamba (syn. Anthocephalus cadamba) and various Lonicera species, it represents a critical metabolic branch point in the biosynthesis of monoterpenoid indole alkaloids. Unlike its isomer vogeloside, this compound exhibits a unique lactonization profile that influences its solubility, stability, and interaction with biological targets.

This guide provides a rigorous technical framework for the extraction, purification, and structural validation of this compound, designed for researchers requiring high-purity isolates for pharmacological screening.

Part 1: Chemical Architecture & Stereochemical Logic

Structural Identity

This compound belongs to the seco-iridoid class. Its core structure is formed by the oxidative cleavage of the cyclopentane ring of loganin, followed by recyclization.

-

Molecular Weight: 388.37 g/mol

-

Key Structural Motif: A fused bicyclic lactone-pyran system conjugated with a

-D-glucopyranosyl moiety. -

Stereochemical Criticality: The distinction between Vogeloside and This compound lies in the configuration at C-7 . While secologanin possesses an aldehyde at C-7, vogeloside and this compound are formed via the oxidation of this aldehyde to a carboxylic acid, which then lactonizes with the hydroxyl group at C-6 (or hemiacetal formation). The "epi" prefix denotes the inversion of configuration at this lactone bridgehead compared to the parent vogeloside.

Diagnostic Spectral Fingerprint (NMR)

To validate the identity of this compound and distinguish it from secologanin or vogeloside, researchers must focus on the following diagnostic NMR signals (Solvent:

| Position | Multiplicity | Diagnostic Note | ||

| H-1 | 5.30 - 5.50 | d (Doublet) | ~97.0 | Acetal proton; shift sensitive to glycosylation. |

| H-3 | 7.40 - 7.50 | s (Singlet) | ~152.0 | Olefinic proton conjugated to ester; characteristic of iridoids. |

| H-7 | 5.00 - 5.20 | m | ~70-74 | Critical Stereocenter. Coupling constants ( |

| H-8 | 5.60 - 5.80 | m | ~134.0 | Vinyl group proton (internal). |

| H-10 | 5.20 - 5.30 | m | ~119.0 | Vinyl group protons (terminal). |

| COOCH3 | 3.70 - 3.75 | s | ~51.0 | Methyl ester singlet. |

Analyst Note: The coupling constant of H-7 is the primary discriminator. In vogeloside, H-7 typically exhibits a distinct coupling pattern reflecting the S-configuration (often larger

values due to trans-diaxial relationships in the ring), whereas this compound (-configuration) will show altered values due to the conformational change in the lactone ring.

Part 2: Biosynthetic Context[4]

This compound is not merely a degradation product but a specific metabolite arising from the Secologanin pathway. In plants like Catharanthus roseus, secologanin condenses with tryptamine to form alkaloids.[4] In Anthocephalus cadamba, the pathway diverts toward the formation of stable acid-derivatives like this compound.

Pathway Visualization

The following diagram illustrates the divergence from the main terpene pathway.

Caption: Biosynthetic divergence of this compound from the central Secologanin alkaloid precursor pathway.

Part 3: Isolation & Purification Protocol

Source Material: Neolamarckia cadamba (Bark or Leaves).[5][6] Target Purity: >95% (HPLC).

Extraction Logic

The glycosidic nature of this compound renders it polar and susceptible to enzymatic hydrolysis by endogenous

-

Control: Use lyophilized tissue or boil fresh tissue in ethanol immediately to denature enzymes.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) is preferred over water to minimize sugar extraction and maximize iridoid solubility.

Step-by-Step Workflow

Phase 1: Crude Extraction

-

Homogenization: Pulverize 1.0 kg of air-dried N. cadamba bark.

-

Maceration: Extract with 5.0 L of MeOH at room temperature for 48 hours. Repeat 3x.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield the crude methanolic extract.

Phase 2: Liquid-Liquid Partition (The Polarity Filter)

-

Suspend crude extract in

(500 mL). -

Defatting: Partition with n-Hexane (500 mL x 3) to remove lipids/chlorophyll. Discard Hexane layer.

-

Target Enrichment: Partition aqueous layer with n-Butanol (saturated with water).

-

Note: this compound partitions into the n-Butanol phase due to its glycosidic moiety. Ethyl acetate may also be used but often yields lower recovery for highly polar glycosides.

-

Phase 3: Chromatographic Isolation

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase Gradient: Chloroform (

) : Methanol (-

Start: 95:5 (Elutes aglycones).

-

Target elution: 85:15 to 80:20 .

-

-

TLC Monitoring: Use Silica plates; spray with 10%

in EtOH and heat. Iridoids typically turn blue/black or dark grey .

Phase 4: Final Purification (RP-HPLC)

For pharmaceutical-grade purity, preparative HPLC is mandatory.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

m, 250 x 10 mm). -

Mobile Phase: Acetonitrile (ACN) : Water (0.1% Formic Acid).

-

Isocratic Mode: 20% ACN usually provides optimal separation for iridoid glycosides.

-

Detection: UV at 235 nm (Absorption maximum of the iridoid enol-ether system).

Workflow Diagram

Caption: Isolation workflow from biomass to pure compound using polarity-guided fractionation.

Part 4: Pharmacological Potential & Mechanisms[8][9]

While clinical data on pure this compound is emerging, its pharmacophore shares critical bioactivity profiles with geniposide and loganin.

Anti-Inflammatory Mechanism (NF- B)

This compound acts as a prodrug. Upon ingestion, the glucose moiety is cleaved by intestinal microbiota to release the aglycone, which exhibits higher bioavailability.

-

Target: Nuclear Factor-kappa B (NF-

B) pathway.ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -

Action: Inhibits the phosphorylation of I

B -

Outcome: Downregulation of pro-inflammatory cytokines (TNF-

, IL-6, IL-1

Analgesic Activity

Similar to other Anthocephalus iridoids, this compound contributes to peripheral analgesia, likely via modulation of the arachidonic acid pathway (COX-2 inhibition), though potency is generally lower than synthetic NSAIDs.

Stability & Formulation Note

-

pH Sensitivity: The acetal linkage and the lactone ring are sensitive to extreme pH. Formulation buffers should be maintained near neutral (pH 6.0 - 7.5) to prevent ring opening or hydrolysis.

References

-

PubChem. (2024). This compound Compound Summary. National Library of Medicine. Available at: [Link]

-

Battersby, A. R., et al. (1969).[3] Alkaloid biosynthesis.[3][7][8][9] Part XIV. Secologanin: its conversion into ipecoside and its role as biological precursor of the indole alkaloids.[3][9] Journal of the Chemical Society C. Available at: [Link]

- Mishra, R. P., et al. (2013). Phytochemical screening and antimicrobial activity of leaf and bark extracts of Anthocephalus cadamba. International Journal of Pharmacognosy. (Contextual grounding for extraction).

-

LIPID MAPS. (2024). Structure Database: Secologanin. (Biosynthetic pathway grounding).[7] Available at: [Link]

Sources

- 1. This compound | C17H24O10 | CID 14192590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Geniposide | C17H24O10 | CID 107848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LIPID MAPS [lipidmaps.org]

- 4. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. microbiologyjournal.org [microbiologyjournal.org]

- 7. De novo production of the plant-derived alkaloid strictosidine in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. secologanin biosynthesis [iubmb.qmul.ac.uk]

- 9. Alkaloid biosynthesis. Part XIV. Secologanin: its conversion into ipecoside and its role as biological precursor of the indole alkaloids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Topic: Analytical Methods for Epivogeloside Quantification

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Epivogeloside is an iridoid glycoside found in various plant species, such as Lonicera japonica, and is of growing interest for its potential biological activities.[1] Accurate and reliable quantification of this compound is critical for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This guide provides a comprehensive overview and detailed protocols for the quantification of this compound using three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, High-Performance Thin-Layer Chromatography (HPTLC) for rapid screening, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices and is designed to be validated according to International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction and Physicochemical Properties

This compound (also known as 7-epi-Vogeloside or Nervoside) is a secoiridoid glycoside.[1] Understanding its physicochemical properties is fundamental to developing effective analytical methods. The presence of a glycosidic bond and multiple hydroxyl groups renders the molecule polar, making it suitable for reversed-phase liquid chromatography.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₄O₁₀ | PubChem[4] |

| Molecular Weight | 388.4 g/mol | PubChem[4] |

| Structure | Iridoid Glycoside | MedchemExpress[1] |

| Solubility | Soluble in methanol, water | Inferred from structure |

Strategic Selection of an Analytical Method

The choice of analytical technique depends on the specific application, required sensitivity, sample matrix complexity, and available instrumentation. The following diagram outlines a decision-making process for selecting the most appropriate method for this compound quantification.

Caption: Decision tree for selecting the appropriate analytical method.

Method 1: HPLC-UV for Routine Quality Control

This method is ideal for the assay and purity determination of this compound in bulk materials or herbal extracts due to its robustness, precision, and accessibility.

Principle

Reversed-phase HPLC separates this compound from other matrix components based on its polarity. A C18 stationary phase retains the moderately polar analyte, while a mobile phase of acidified water and an organic solvent elutes it. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a standard calibration curve.

Experimental Protocol

A. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Methanol (HPLC grade) for extraction

B. Sample Preparation (Herbal Extract)

-

Accurately weigh 1.0 g of powdered plant material.

-

Add 25 mL of methanol and perform ultrasonication for 60 minutes. This extraction time and solvent are chosen to efficiently solvate iridoid glycosides.[5]

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

C. Chromatographic Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | HPLC system with UV/DAD Detector | Standard for quantitative analysis.[6][7] |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for polar glycosides. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid improves peak shape and resolution.[8] |

| Gradient | 5% B to 40% B over 20 min | A gradient ensures elution of a wide range of compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL |

| Detection | 210 nm | Wavelength selected for optimal detection of compounds lacking a strong chromophore.[8] |

Method 2: LC-MS/MS for Bioanalysis

For quantifying trace levels of this compound in complex biological matrices like plasma, LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.[9][10]

Principle

This method combines the separation power of liquid chromatography with the mass analysis capability of a triple quadrupole mass spectrometer. After chromatographic separation, this compound is ionized (typically via electrospray ionization, ESI), and a specific precursor ion (the molecular ion) is selected. This ion is fragmented, and a specific product ion is monitored. This specific transition, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing matrix interference.[9][11]

Experimental Protocol

A. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound.

-

Acetonitrile (LC-MS grade) with 0.1% Formic Acid

-

Control plasma (e.g., human, rat)

B. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of Internal Standard working solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[12]

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to an HPLC vial for injection. This simple and rapid cleanup is effective for LC-MS/MS analysis.[10]

C. LC-MS/MS Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | UHPLC system coupled to a Triple Quadrupole MS | Required for high-sensitivity MRM-based quantification. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size for higher efficiency and faster runs. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Standard mobile phase for reversed-phase LC-MS. |

| Gradient | 5% B to 95% B over 5 min | A rapid gradient suitable for UHPLC. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is effective for polar molecules; positive mode detects protonated adducts. |

| MRM Transitions | This compound: m/z 389.1 → 227.1IS: (To be determined) | Precursor [M+H]⁺; Product ion corresponds to loss of the glucose moiety. |

Method 3: HPTLC for High-Throughput Screening

HPTLC is a powerful technique for the rapid, parallel analysis of multiple samples, making it ideal for screening herbal extracts for the presence of this compound and for semi-quantitative analysis.[13]

Principle

Samples are applied to a high-performance silica gel plate. The plate is developed in a chamber with a specific solvent system (mobile phase), which migrates up the plate via capillary action, separating components based on their differential partitioning between the stationary and mobile phases. After development, the plate is derivatized with a chemical reagent to visualize the analyte spots, which are then quantified using a densitometer.

Experimental Protocol

A. Materials and Reagents

-

This compound reference standard

-

HPTLC plates (Silica gel 60 F₂₅₄)

-

Ethyl acetate, Methanol, Water, Acetic acid (analytical grade)

-

Vanillin-sulphuric acid reagent for derivatization

B. Sample and Standard Application

-

Prepare sample extracts as described in the HPLC-UV method.

-

Apply 5 µL of standards and samples as 8 mm bands onto the HPTLC plate using an automated applicator.

C. Chromatographic and Densitometric Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | HPTLC plates silica gel 60 F₂₅₄ | Standard phase for separation of moderately polar compounds. |

| Mobile Phase | Ethyl acetate:Methanol:Water:Acetic acid(80:12:6:2, v/v/v/v) | This solvent system is proven effective for separating iridoid glycosides.[13] |

| Development | In a twin-trough chamber saturated for 20 min. | Saturation ensures reproducible chromatography. |

| Derivatization | Dip the plate in vanillin–sulphuric acid reagent and heat at 105 °C. | A common and effective reagent for visualizing iridoids.[13] |

| Detection | Densitometric scanning at 510 nm (in absorbance mode). | Wavelength chosen based on the color of the derivatized spot.[13] |

Method Validation According to ICH Q2(R2)

All analytical methods intended for regulatory submission or quality control must be validated to demonstrate their fitness for purpose.[3] The following workflow and parameters are based on ICH guidelines.[2][14]

Caption: General workflow for analytical method validation.

Validation Parameters and Acceptance Criteria

Table 2: Summary of Validation Parameters

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Specificity | To ensure the signal is from the analyte only. | No interfering peaks at the analyte's retention time in blank/placebo samples.[14] |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995.[3][15] |

| Range | The concentration interval where the method is precise, accurate, and linear. | Defined by the linearity study.[16] |

| Accuracy | Closeness of results to the true value. | 80-120% recovery for bioanalysis; 98-102% for drug substance assay. |

| Precision | Agreement between repeated measurements. | RSD ≤ 2% for assay; ≤ 15% for bioanalysis (≤ 20% at LLOQ).[14] |

| LOD | Lowest amount detectable (not necessarily quantifiable). | Signal-to-Noise ratio of 3:1. |

| LOQ | Lowest amount quantifiable with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; must meet precision/accuracy criteria.[15] |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate) are slightly varied.[16] |

References

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Srivastava, S., et al. (n.d.). Isolation and HPTLC Analysis of Iridoids in Premna integrifolia, an Important Ingredient of Ayurvedic Drug Dashmool. AKJournals. Retrieved from [Link]

-

Asnaashari, S., et al. (2010). A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL. National Institutes of Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

PhytoBank. (2015). Showing this compound (PHY0084655). Retrieved from [Link]

-

Lee, S., et al. (n.d.). Simultaneous Quantification of 13 Ginsenosides by LC-MS/MS and its Application in Diverse Ginseng Extracts. SciSpace. Retrieved from [Link]

-

Sultana, S., et al. (2023). Development and validation of an assay for the quantification of glycosides using high-performance thin-layer chromatography (HPTLC). ResearchGate. Retrieved from [Link]

-

Arvaniti, E., et al. (2022). A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples. IRIS UPO. Retrieved from [Link]

-

Liu, X., et al. (2018). Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE. National Institutes of Health. Retrieved from [Link]

-

CAMAG. (2001). Standardized HPTLC Methods. Retrieved from [Link]

-

Cao, H., et al. (n.d.). (PDF) An Improved LC–MS/MS Method for the Quantification of. ResearchGate. Retrieved from [Link]

-

Chen, J., et al. (2022). (PDF) An UPLC-MS/MS method for quantification of spiraeoside in mouse blood and its application to a pharmacokinetic and bioavailability study. ResearchGate. Retrieved from [Link]

-

de Oliveira, F. S., et al. (2015). HPLC-UV method for quantifying etoposide in plasma and tumor interstitial fluid by microdialysis: application to pharmacokinetic studies. PubMed. Retrieved from [Link]

-

De Nys, H., et al. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Retrieved from [Link]

-

Niazi, A., et al. (2007). A Simple and Rapid HPLC/UV Method for the Simultaneous Quantification of Theophylline and Etofylline in Human Plasma. PubMed. Retrieved from [Link]

-

Zhu, L., et al. (2009). [Study on the determination method of the astragaloside IV in health food]. PubMed. Retrieved from [Link]

-

Novakova, L., et al. (2018). HPLC/UV/MS method application for the separation of obeticholic acid and its related compounds in development process and quality control. PubMed. Retrieved from [Link]

-

Gouda, A. (2023). Analytical Strategies for Atenolol Quantification in Pharmaceuticals. Pharmaceutical Methods. Retrieved from [Link]

-

Tzanavaras, P. D., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. MDPI. Retrieved from [Link]

-

Leiss, M., et al. (2017). A Generic HPLC Method for Absolute Quantification of Oxidation in Monoclonal Antibodies and Fc-Fusion Proteins Using UV and MS Detection. PubMed. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. This compound | C17H24O10 | CID 14192590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phmethods.net [phmethods.net]

- 8. HPLC-UV method for quantifying etoposide in plasma and tumor interstitial fluid by microdialysis: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.uniupo.it [iris.uniupo.it]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. akjournals.com [akjournals.com]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 15. scispace.com [scispace.com]

- 16. m.youtube.com [m.youtube.com]

Application Note: In Vitro Profiling of Epivogeloside

Anti-Inflammatory and Neuroprotective Assay Workflows

Abstract & Introduction

Epivogeloside is a secoiridoid glycoside and a stereoisomer of vogeloside, predominantly isolated from the flower buds of Lonicera japonica (Flos Lonicerae Japonicae). While often analyzed within the total iridoid fraction of honeysuckle, isolated pharmacological profiling has identified it as a potent bioactive agent contributing to the plant's well-documented anti-inflammatory, antiviral, and neuroprotective properties.

This application note provides a rigorous technical guide for evaluating this compound activity in two critical in vitro models:

-

Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

-

Neuroprotection: Attenuation of glutamate-induced excitotoxicity in neuronal models (PC12 or primary cortical cells).[1]

Compound Handling & Preparation

To ensure experimental reproducibility, strict adherence to solubility and stability protocols is required. This compound is sensitive to hydrolysis due to its glycosidic nature.

-

Molecular Weight: ~390.34 g/mol (varies slightly by hydration state).

-

Solubility: Soluble in Methanol, Ethanol, and DMSO.

-

Stock Solution Protocol:

-

Dissolve lyophilized this compound powder in sterile DMSO to create a 100 mM master stock.

-

Aliquot into light-protected (amber) microtubes to prevent photo-degradation.

-

Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

-

Working Solutions: Dilute in serum-free culture medium immediately prior to use. Ensure final DMSO concentration in cell culture is < 0.1% (v/v) to avoid solvent cytotoxicity.

-

Assay Protocol I: Anti-Inflammatory Profiling (RAW 264.7 Model)